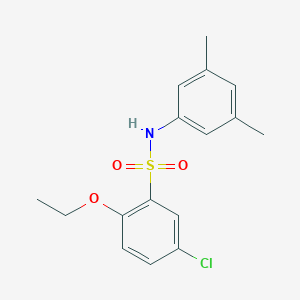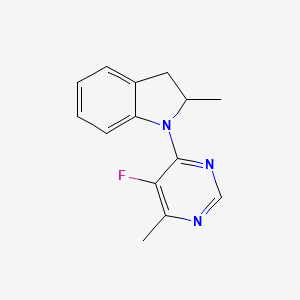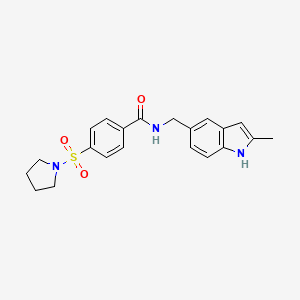
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide, also known as CDMEB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMEB is a synthetic compound that is commonly used as a tool compound for studying protein-protein interactions, as well as for developing new drugs.
Mecanismo De Acción
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its partner protein, leading to the inhibition of downstream signaling pathways. The exact mechanism of action of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide is still under investigation, but it is believed to involve the disruption of hydrogen bonding and electrostatic interactions between the target protein and its partner protein.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in these cells. 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes, such as carbonic anhydrase IX.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has several advantages as a tool compound for studying protein-protein interactions. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also relatively stable and can be easily synthesized in large quantities. However, 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has some limitations, such as its lack of selectivity for specific protein-protein interactions, and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in scientific research are vast, and several future directions can be explored. One possible direction is the development of new 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide derivatives with improved selectivity and potency for specific protein-protein interactions. Another direction is the application of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in the development of new cancer therapies, either alone or in combination with other drugs. Additionally, the use of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in the study of other diseases, such as neurodegenerative diseases, could also be explored.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide involves the reaction between 5-chloro-2-ethoxybenzenesulfonyl chloride and 3,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been extensively used in scientific research as a tool compound for studying protein-protein interactions. It has been shown to inhibit the interaction between two proteins, such as the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. This inhibition can lead to the activation of p53, which is a key regulator of cell growth and division, and can therefore have potential applications in the development of new cancer therapies.
Propiedades
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-15-6-5-13(17)10-16(15)22(19,20)18-14-8-11(2)7-12(3)9-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCZLUMNTSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)




![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)